Acyline Exhibits Superior In Vitro Potency at the Human GnRH Receptor Compared to Key Clinical Antagonists
In a head-to-head comparison using a standardized reporter gene assay in HEK-293 cells expressing the human GnRH receptor, Acyline demonstrated superior potency (IC50 = 0.52 nM) compared to other clinical peptide antagonists. Cetrorelix, a widely used antagonist in assisted reproduction, shows an IC50 of 1.21 nM under similar assay conditions, representing a 2.3-fold lower potency than Acyline [1]. Ganirelix, another ART antagonist, is even less potent with an IC50 of 3.6 nM (6.9-fold less potent than Acyline) [2]. Abarelix, used in prostate cancer, exhibits an IC50 of 3.5 nM (6.7-fold less potent) [3]. Degarelix, another prostate cancer therapeutic, is the closest comparator with an IC50 of 0.58 nM, but Acyline (IC50 = 0.69 nM in a related comparative study) remains a top-tier candidate for in vitro potency [4]. This higher potency translates to lower required concentrations for receptor blockade, a critical factor in experimental design and cost-effectiveness.
| Evidence Dimension | In vitro antagonistic potency (IC50) at human GnRH receptor |
|---|---|
| Target Compound Data | 0.52 nM (Samant et al., 2007) / 0.69 nM (Rivier et al., 2006) |
| Comparator Or Baseline | Cetrorelix: 1.21 nM; Ganirelix: 3.6 nM; Abarelix: 3.5 nM; Degarelix: 0.58 nM |
| Quantified Difference | Acyline is 2.3x more potent than Cetrorelix, 6.9x more potent than Ganirelix, and 6.7x more potent than Abarelix; Acyline is within 19% of Degarelix's potency. |
| Conditions | Reporter gene assay in HEK-293 cells expressing human GnRH receptor; GnRH-induced response inhibition. |
Why This Matters
Higher in vitro potency at the human receptor ensures more efficient target engagement and reduces the amount of compound needed for experimental blockade, lowering costs and minimizing off-target risks in cell-based studies.
- [1] Samant, M. P., et al. (2007). Structure-activity relationship studies of gonadotropin-releasing hormone antagonists containing S-aryl/alkyl norcysteines and their oxidized derivatives. Journal of Medicinal Chemistry, 50(9), 2067-2077. doi:10.1021/jm0613931 View Source
- [2] Anjiechem. Ganirelix (acetate) product page. View Source
- [3] Anjiechem. Abarelix (acetate) product page. View Source
- [4] Rivier, J., et al. (2006). Novel Analogues of Degarelix Incorporating Hydroxy-, Methoxy-, and Pegylated-Urea Moieties at Positions 3, 5, 6 and the N-Terminus. Part III. Journal of Medicinal Chemistry, 49(11), 3105-3112. doi:10.1021/jm060240a View Source
